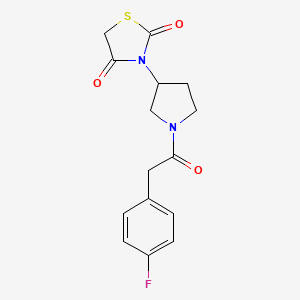

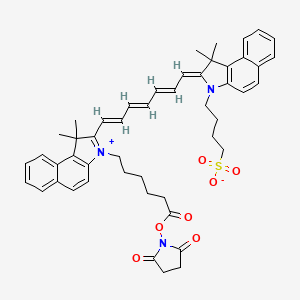

![molecular formula C20H15N3O3S B2660976 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 325694-36-8](/img/structure/B2660976.png)

2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione” belongs to the family of isoindoline-1,3-dione derivatives, also known as phthalimides . These compounds are important in medicinal chemistry due to their presence in a wide array of bioactive molecules . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

Isoindoline-1,3-dione derivatives can be synthesized using various methods . One such method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex and variable . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindoline-1,3-dione derivatives, tricyclic isoindoline-1,3-dione derivatives have multiple rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions lead to the formation of three new C–C bonds and two new C aryl –O bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy . The data are reported as chemical shift in ppm (δ), integration area, multiplicity, and coupling constant (Hz) .作用機序

Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

将来の方向性

Isoindoline-1,3-dione derivatives have a broad potential for use in chemical production and clinical medicine . They have shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.

特性

IUPAC Name |

2-[2-oxo-2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-2-11-27-20-21-15-9-5-6-10-16(15)23(20)17(24)12-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-10H,1,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFRVPLQFAPFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

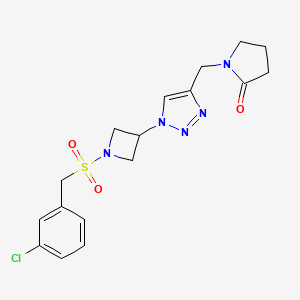

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)

![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2660896.png)

![1-[Methyl(tert-butyloxycarbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B2660901.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2660907.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2660911.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2660913.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2660916.png)